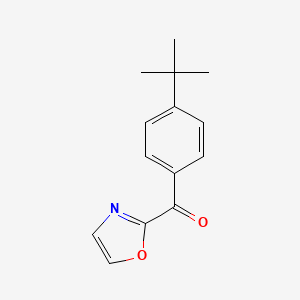

2-(4-T-Butylbenzoyl)oxazole

説明

2-(4-T-Butylbenzoyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This particular compound features a tert-butyl group attached to the benzoyl moiety, which imparts unique chemical and physical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-T-Butylbenzoyl)oxazole typically involves the condensation of 4-tert-butylbenzoyl chloride with an appropriate oxazole precursor. One common method is the reaction of 4-tert-butylbenzoyl chloride with 2-amino-2-oxazoline under basic conditions to form the desired oxazole derivative . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact of the production process .

化学反応の分析

Types of Reactions: 2-(4-T-Butylbenzoyl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzoyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazole N-oxides, while reduction can produce oxazoline derivatives .

科学的研究の応用

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study focused on structural variations of oxazole derivatives, 2-(4-T-Butylbenzoyl)oxazole demonstrated significant inhibition against Staphylococcus aureus, Escherichia coli, and other pathogens.

Table 1: Antimicrobial Activity of this compound

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.5 - 1 µg/mL |

| This compound | Escherichia coli | 0.5 - 1 µg/mL |

These results indicate that the compound exhibits potent antimicrobial activity, particularly notable against methicillin-resistant strains of Staphylococcus aureus .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its role as a viable candidate for cancer therapy.

Case Study: Anticancer Efficacy

In a study assessing the anticancer properties of oxazole derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative effects on colorectal cancer cell lines (HT-29). The most potent derivative showed an IC50 value of approximately 0.84 µM, indicating strong cytotoxicity against cancer cells .

Table 2: Anticancer Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HT-29 | 0.84 |

| Similar Derivative | Other Cancer Lines | Varies |

This data underscores the potential application of this compound in developing new anticancer therapies.

Antiviral Activity

The antiviral properties of this compound have also been explored, particularly its efficacy against hepatitis B virus (HBV). A study indicated that derivatives related to this compound could act as modulators of HBV capsid assembly.

Case Study: HBV Modulation

In a docking study involving HBV core protein, it was observed that certain oxazole derivatives had a favorable binding profile, suggesting their potential as antiviral agents. The lead compound demonstrated an EC50 value significantly lower than traditional antiviral treatments, showcasing its promise in combating HBV infections .

作用機序

The mechanism of action of 2-(4-T-Butylbenzoyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

類似化合物との比較

- 2-(4-Chlorobenzoyl)oxazole

- 2-(4-Methylbenzoyl)oxazole

- 2-(4-Methoxybenzoyl)oxazole

Comparison: 2-(4-T-Butylbenzoyl)oxazole is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and material science .

生物活性

2-(4-T-Butylbenzoyl)oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound consists of an oxazole ring with a t-butyl group at the para position of the benzoyl moiety. The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom, contributing to the compound's unique properties. The synthesis typically involves acylation reactions between 2-chlorooxazole and 4-t-butylbenzoic acid or its derivatives, yielding high-purity products suitable for further biological evaluation.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In a review of oxazole derivatives, several compounds demonstrated significant activity against various bacterial and fungal strains. For instance, Table 1 summarizes the minimum inhibitory concentrations (MIC) of oxazole derivatives against specific pathogens:

| Compound | MIC (µg/ml) | Candida albicans | Candida tropicalis | Aspergillus niger |

|---|---|---|---|---|

| 11 | 1.6 | 1.6 | 3.2 | 1.6 |

| 12 | 0.8 | 3.2 | 1.6 | 0.8 |

These results indicate that certain oxazole derivatives exhibit potent antifungal activity, suggesting that this compound could be effective in treating infections caused by these pathogens .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have indicated that oxazole derivatives can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa). The mechanism appears to involve the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair. The following table summarizes some findings on cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HCT-116 | 15 |

| B | HeLa | 20 |

These results highlight the potential of this compound as a lead compound for developing new anticancer agents .

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the oxazole ring enhances its ability to bind to enzymes and receptors, influencing biochemical pathways related to cell proliferation and infection resistance. Studies have shown that certain derivatives can selectively inhibit enzymes involved in metabolic processes, which may contribute to their therapeutic effects .

Case Studies

Several case studies have documented the biological efficacy of compounds related to this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with some compounds showing better performance than standard antibiotics like ampicillin .

- Anticancer Properties : In preclinical trials, specific oxazole derivatives showed promising results in reducing tumor size in animal models, indicating their potential for clinical applications in oncology .

特性

IUPAC Name |

(4-tert-butylphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDNYBLBWYGSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642090 | |

| Record name | (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-03-7 | |

| Record name | [4-(1,1-Dimethylethyl)phenyl]-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。